1-(methylamino)-1-phenylpentan-2-one hydrochloride
Overview
Description
Isopentedrone (hydrochloride) is a substituted cathinone and designer drug that is structurally similar to methcathinone, a controlled psychoactive stimulant. It is a variant of pentedrone, where the alpha-propyl and beta-keto groups have switched positions . This compound has been detected in seized designer drug powders and is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopentedrone (hydrochloride) involves the rearrangement of pentedrone, where the alpha-propyl and beta-keto groups are switched it is known that the compound is a by-product of the synthesis of pentedrone .
Industrial Production Methods: Industrial production methods for isopentedrone (hydrochloride) are not well-established due to its primary use in forensic and research settings. The compound is typically synthesized in small quantities for analytical reference standards .
Chemical Reactions Analysis
Types of Reactions: Isopentedrone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Isopentedrone (hydrochloride) is primarily used in forensic and research settings. Its applications include:
Forensic Chemistry: Used as an analytical reference standard for the identification and characterization of designer drugs.
Toxicology: Studied for its physiological and toxicological effects, although these effects have not been fully characterized.
Mass Spectrometry: Employed in mass spectrometry for the separation and identification of synthetic cathinones.
Mechanism of Action
The specific mechanism of action of isopentedrone (hydrochloride) is not well-documented. as a substituted cathinone, it is likely to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to other cathinones, which are known to inhibit the reuptake of these neurotransmitters, leading to increased stimulation .
Comparison with Similar Compounds
Pentedrone: A substituted cathinone with a similar structure, where the alpha-propyl and beta-keto groups are not switched.
Methcathinone: A controlled psychoactive stimulant with a similar core structure but different substituents.
Uniqueness: Isopentedrone (hydrochloride) is unique due to the specific rearrangement of the alpha-propyl and beta-keto groups, which distinguishes it from other similar compounds like pentedrone and methcathinone .
Properties
IUPAC Name |
1-(methylamino)-1-phenylpentan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMWEMTEXKSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429402-13-0 | |
Record name | Isopentedrone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429402130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOPENTEDRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB4U5W9CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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